5-Amino-2-propylpentanoic acid

Description

Significance of Non-Canonical Amino Acids in Advancing Chemical Biology and Medicinal Chemistry Research

Non-canonical amino acids (ncAAs), also referred to as non-proteinogenic or unnatural amino acids, represent a vast and diverse group of molecules that are not among the 22 standard protein-building amino acids. wikipedia.org Their significance in chemical biology and medicinal chemistry is profound, as they offer a means to expand the chemical repertoire available for creating novel peptides and proteins with enhanced or entirely new functionalities. encyclopedia.pubnih.govacs.org

The incorporation of ncAAs into peptides and proteins can lead to several advantageous properties. For instance, it can increase the stability, potency, permeability, and bioavailability of peptide-based therapeutics. nih.gov This is often due to the unique side chains and backbone structures of ncAAs, which can confer resistance to proteolytic degradation. mdpi.com The introduction of novel functional groups, such as ketones, azides, or alkynes, through ncAAs allows for specific chemical modifications and the introduction of probes for studying protein structure and function. nih.govacs.org

In medicinal chemistry, ncAAs are instrumental in the development of new drugs. They can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. mdpi.com Furthermore, ncAAs are valuable as building blocks for the synthesis of complex natural products and as tools to investigate enzyme mechanisms and biological pathways. rsc.orgfrontiersin.org The ability to introduce ncAAs into proteins through techniques like genetic code expansion has opened up new avenues for protein engineering and synthetic biology. nih.govbitesizebio.com

Structural Classification of 5-Amino-2-propylpentanoic acid within Amino Acid Derivatives

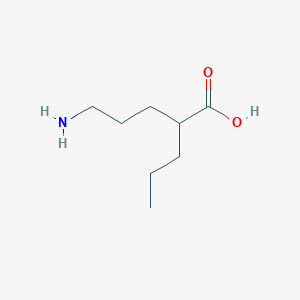

This compound is a non-proteinogenic amino acid characterized by a five-carbon pentanoic acid backbone. vulcanchem.com It features an amino group (-NH₂) at the fifth carbon (C5) and a propyl group (-CH₂CH₂CH₃) at the second carbon (C2). vulcanchem.com This specific arrangement of functional groups defines its classification and distinguishes it from other amino acids.

Amino acids are classified based on the relative position of the amino group to the carboxyl group along the carbon chain. uomustansiriyah.edu.iqdoubtnut.com

Alpha (α)-amino acids have the amino group attached to the alpha-carbon, the carbon atom immediately adjacent to the carboxyl group. quora.com The 22 proteinogenic amino acids are all α-amino acids. pressbooks.pub

Beta (β)-amino acids have the amino group attached to the beta-carbon, which is the second carbon from the carboxyl group. quora.com

Gamma (γ)-amino acids have the amino group attached to the gamma-carbon, the third carbon from the carboxyl group. A well-known example is gamma-aminobutyric acid (GABA), a neurotransmitter. quora.com

Delta (δ)-amino acids have the amino group on the delta-carbon, the fourth carbon from the carboxyl group.

Based on this classification, This compound is a δ-amino acid because its amino group is located on the fifth carbon of the pentanoic acid chain, which is the delta-position relative to the carboxyl group.

| Amino Acid Type | Position of Amino Group | Example |

| Alpha (α) | Carbon-2 | Alanine |

| Beta (β) | Carbon-3 | β-Alanine |

| Gamma (γ) | Carbon-4 | Gamma-aminobutyric acid (GABA) |

| Delta (δ) | Carbon-5 | This compound |

A significant structural analog of this compound is 2-propylpentanoic acid, which is commonly known as valproic acid (VPA). mdpi.com Valproic acid is a branched short-chain fatty acid used as an anticonvulsant and mood-stabilizing drug. nih.govmedworksmedia.comscirp.org

The key structural difference between the two molecules is the presence of the amino group at the C5 position in this compound. This addition of a basic amino group significantly alters the molecule's polarity and chemical properties compared to the purely acidic nature of valproic acid. The core carbon skeleton, however, with the propyl group at the C2 position of a pentanoic acid chain, is identical. This structural relationship suggests that this compound could be considered an amino derivative of valproic acid.

| Compound | Molecular Formula | Key Structural Features |

| This compound | C₈H₁₇NO₂ | Pentanoic acid backbone, Propyl group at C2, Amino group at C5 |

| Valproic Acid (2-Propylpentanoic acid) | C₈H₁₆O₂ | Pentanoic acid backbone, Propyl group at C2 |

Historical and Contemporary Perspectives on Non-Proteinogenic Amino Acid Research

The study of non-proteinogenic amino acids has a rich history, with early discoveries often stemming from the investigation of natural products. For instance, β-N-methylamino-L-alanine (BMAA) was first isolated from the seeds of Cycas micronesica over half a century ago. mdpi.com The discovery of hundreds of ncAAs in bacteria, fungi, plants, and marine organisms has revealed their diverse roles in nature, from acting as metabolic intermediates to forming components of toxins and antibiotics. nih.govnih.gov

Historically, the synthesis and study of ncAAs were primarily within the realm of organic chemistry. rsc.org However, with the advent of modern biological techniques, the focus has expanded dramatically. A pivotal development in contemporary research is the ability to incorporate ncAAs into proteins using methods like genetic code expansion. nih.gov This has revolutionized protein engineering, allowing scientists to create proteins with novel catalytic activities, enhanced stability, or unique spectroscopic probes for detailed functional analysis. acs.org

Current research continues to explore the vast chemical space of ncAAs for various applications. nih.gov In drug discovery, there is a strong emphasis on using ncAAs to develop more effective and stable peptide-based therapeutics. nih.govnih.gov Furthermore, the biosynthesis of ncAAs in engineered microorganisms is an area of growing interest, offering a more sustainable and efficient alternative to chemical synthesis for producing valuable compounds for the pharmaceutical and agrochemical industries. frontiersin.org The ongoing discovery of new biosynthetic pathways for ncAAs continues to expand the toolbox available to chemists and biologists. acs.org

Structure

3D Structure

Properties

CAS No. |

81305-58-0 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

5-amino-2-propylpentanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-2-4-7(8(10)11)5-3-6-9/h7H,2-6,9H2,1H3,(H,10,11) |

InChI Key |

RNQFIALWYREPBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Propylpentanoic Acid

Asymmetric Synthesis Approaches to Enantiopure 5-Amino-2-propylpentanoic acid

Asymmetric synthesis is paramount for producing specific stereoisomers of this compound, as the biological activity is typically associated with a single enantiomer. A variety of methods, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis, have been developed to produce the enantiopure compound.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. nih.gov This well-established method has been successfully applied to the synthesis of optically active amino acids. tcichemicals.com One common strategy involves the use of pseudo-enantiomeric amino alcohols derived from naturally occurring compounds like (-)-β-pinene. organic-chemistry.org These auxiliaries can direct the asymmetric addition of reagents, leading to the formation of chiral secondary alcohols with high enantiomeric excess. organic-chemistry.org Another approach utilizes chiral auxiliaries such as (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which, in the presence of a nickel (II) complex, can be used for the asymmetric synthesis of various amino acids. tcichemicals.combeilstein-journals.org The auxiliary guides the alkylation of a glycine (B1666218) Schiff base complex, and subsequent hydrolysis yields the desired amino acid with high optical purity. tcichemicals.combeilstein-journals.org While effective, these methods often necessitate additional steps for the attachment and removal of the auxiliary. nih.gov

| Chiral Auxiliary Approach | Key Features | Typical Outcome |

| Evans Auxiliaries (Oxazolidinones) | Diastereoselective alkylation of an acylated oxazolidinone. | High diastereoselectivity, requires auxiliary attachment and cleavage. |

| α-Phenylethylamine | Formation of a chiral amic acid from 3-isobutylglutaric anhydride. | Good stereocontrol, multistep process involving auxiliary removal. |

| (-)-β-Pinene Derived Amino Alcohols | Asymmetric addition of dialkylzinc reagents to aldehydes. organic-chemistry.org | High yield and enantiomeric excess (up to 99% ee). organic-chemistry.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II) complex mediated alkylation of a glycine Schiff base. tcichemicals.combeilstein-journals.org | High optical purity of the resulting amino acid. tcichemicals.com |

Asymmetric catalysis provides a more atom-economical route by employing small amounts of a chiral catalyst to generate large quantities of the desired enantiomer. nih.gov This field has seen significant advances, with applications in the synthesis of a wide array of chiral molecules. nih.gov For the synthesis of chiral amino acids, methods like nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents have been developed. caltech.edu Chiral Brønsted base and hydrogen-donor catalysts have also been employed in various asymmetric reactions. nih.gov Furthermore, multifunctional thiourea (B124793) catalysts have been shown to be effective in a range of enantioselective nucleophilic reactions, including Michael additions and aza-Henry reactions. nih.gov Copper-catalyzed hydroamination of α,β-unsaturated esters using hydrosilanes and hydroxylamines represents another innovative approach to α-amino acid derivatives. osaka-u.ac.jprsc.org

| Asymmetric Catalysis Method | Catalyst Type | Key Transformation |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP ligands) | Hydrogenation of a prochiral olefin or ketone. |

| Asymmetric Conjugate Addition | Chiral organocatalysts (e.g., thioureas, cinchona alkaloids) or metal complexes. dovepress.com | Michael addition to α,β-unsaturated compounds. nih.govdovepress.com |

| Nickel-Catalyzed Cross-Coupling | Nickel complexes with chiral ligands. caltech.edu | Enantioconvergent cross-coupling of racemic alkyl halides. caltech.edu |

| Copper-Catalyzed Hydroamination | Copper complexes with chiral bisphosphine ligands. osaka-u.ac.jprsc.org | Regioselective hydroamination of α,β-unsaturated esters. osaka-u.ac.jprsc.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.govchemrxiv.org This approach is increasingly recognized for its potential in sustainable and efficient synthesis. nih.govmdpi.com For the production of enantiopure amino acids, enzymatic kinetic resolution is a common strategy. This involves an enzyme, such as a lipase (B570770) or acylase, selectively reacting with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. google.com Another powerful biocatalytic method is the use of transaminases for the asymmetric amination of prochiral ketones to produce chiral amines. mdpi.com More recently, enzymes like UstD have been engineered to perform decarboxylative aldol (B89426) additions to create non-standard γ-hydroxy amino acids. nih.govchemrxiv.org

| Biocatalytic/Enzymatic Method | Enzyme Class | Key Transformation |

| Kinetic Resolution | Lipases, Acylases. google.com | Selective reaction of one enantiomer in a racemic mixture. google.com |

| Asymmetric Amination | Transaminases (ATAs). mdpi.com | Conversion of a prochiral ketone to a chiral amine. mdpi.com |

| Decarboxylative Aldol Addition | Engineered Aldolases (e.g., UstD). nih.govchemrxiv.org | Formation of γ-hydroxy amino acids from α-keto acids and aldehydes. nih.govchemrxiv.org |

| Reductive Amination | Dehydrogenases (e.g., LeuDH). mdpi.com | Conversion of α-keto acids to α-amino acids. mdpi.com |

Chemical Synthesis Strategies for this compound and its Derivatives

Classical chemical synthesis provides foundational routes to this compound and its derivatives, often starting from simple, readily available precursors. These methods focus on constructing the carbon framework and introducing the necessary functional groups.

The synthesis of the this compound backbone often relies on well-established carbon-carbon bond-forming reactions. A common starting point is the alkylation of a malonic ester derivative. For instance, diethyl malonate can be alkylated with a propyl halide, followed by a Michael addition with a suitable nitrogen-containing Michael acceptor. Subsequent hydrolysis and decarboxylation then yield the desired amino acid. Alternatively, a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound can be employed to construct the initial carbon skeleton. The introduction of the amino group can be achieved through various functional group interconversions. For example, a halide can be displaced with an azide (B81097) followed by reduction, or a carboxylic acid can be converted to an amine via a Curtius or Hofmann rearrangement.

Achieving the correct regiochemistry for the amino group on the pentanoic acid chain is a critical step in the synthesis. One strategy involves the hydroamination of α,β-unsaturated esters, where the regioselectivity can be controlled through the choice of catalyst and reaction conditions. osaka-u.ac.jprsc.org Copper-catalyzed systems, for example, have been developed to favor the formation of α-amino acids through an umpolung strategy, where the typical reactivity of the starting materials is inverted. osaka-u.ac.jprsc.org Another approach is the direct amination of C-H bonds. Recent advances have demonstrated the potential for iron-catalyzed C-H amination of carboxylic acids, offering a direct route to amino acids. researchgate.net Radical amination of arenes has also been explored as a method for the regioselective introduction of amino groups. acs.org

Solid-Phase and Solution-Phase Synthetic Techniques

The synthesis of this compound and its analogs can be achieved through both solid-phase and solution-phase techniques. Each approach offers distinct advantages and is selected based on the desired scale, purity, and efficiency of the synthetic route.

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a method where molecules are covalently attached to a solid support material, or resin, and synthesized in a stepwise manner within a single reaction vessel. wikipedia.org This technique is particularly advantageous for the synthesis of peptides and other oligomers as it simplifies the purification process; excess reagents and byproducts are removed by simple filtration and washing of the resin. wikipedia.orgcsic.es

Key features of solid-phase synthesis include:

High Efficiency and Throughput : The use of excess reagents can drive reactions to completion, leading to high yields. wikipedia.org

Simplified Purification : Intermediates are not isolated, as they remain attached to the solid support, which is washed to remove soluble impurities. souralgroup.com

Automation : The repetitive nature of the synthetic cycles makes it amenable to automation. beilstein-journals.org

In the context of amino acid derivatives, solid-phase peptide synthesis (SPPS) is a well-established methodology. wikipedia.org Typically, an amino-protected amino acid is anchored to a resin, and the peptide chain is elongated by sequential deprotection and coupling steps. beilstein-journals.org Common protecting groups for the amino function are the 9-fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc) groups. wikipedia.org

For the synthesis of complex molecules, such as 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids and peptides, solid-phase strategies have been successfully employed. mdpi.com These methods often utilize the Fmoc/tert-butyl (tBu) strategy, which involves mild deprotection conditions and an orthogonal protection scheme. mdpi.com

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase. This traditional approach offers flexibility in reaction conditions and scalability. A key advantage is that intermediate products can be isolated and purified after each step, allowing for characterization and ensuring the purity of subsequent reaction partners. slideshare.net

Solution-phase synthesis has been used to prepare a variety of pregabalin (B1679071) analogs, which are structurally related to this compound. mdpi.com For instance, the synthesis of N-heterocyclic analogues of GABA, pregabalin, and baclofen (B1667701) has been reported using solution-phase methods. mdpi.com These syntheses often involve multiple steps, including N-alkylation reactions and subsequent hydrolysis of ester intermediates to yield the final carboxylic acid products. mdpi.com

A general procedure for the synthesis of certain pregabalin analogs involves the hydrolysis of a corresponding ester with lithium hydroxide (B78521) in a methanol/THF mixture. mdpi.com The reaction mixture is stirred at an elevated temperature, followed by workup procedures including solvent evaporation, extraction, and acidification to isolate the final product. mdpi.com

Table 1: Comparison of Solid-Phase and Solution-Phase Synthesis

| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Reaction Environment | Heterogeneous (solid support and liquid reagents) beilstein-journals.org | Homogeneous (all reactants in solution) slideshare.net |

| Purification of Intermediates | Not required; impurities washed away souralgroup.com | Isolation and purification at each step slideshare.net |

| Reagent Usage | Excess reagents can be used to drive reactions to completion wikipedia.org | Stoichiometric amounts are often preferred |

| Scalability | Typically used for smaller scale and library synthesis souralgroup.com | More readily scalable to larger quantities |

| Automation | Well-suited for automation beilstein-journals.org | Can be automated, but generally more complex |

Diversity-Oriented Synthesis for Libraries of this compound Analogs

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient and simultaneous creation of structurally diverse small molecules. scispace.com Unlike target-oriented synthesis (TOS), which focuses on a single product, DOS seeks to explore a wide range of chemical space by varying not only the building blocks but also the stereochemistry, functional groups, and molecular frameworks. scispace.comfrontiersin.org This approach is particularly valuable for generating libraries of compounds for high-throughput screening to discover new biological probes and drug leads. nih.gov

The core principle of DOS involves the use of complexity-generating reactions and branching pathways, where a common substrate is transformed into a variety of structurally distinct scaffolds. scispace.com The combination of DOS with solid-phase synthesis (DOSPS) has emerged as a highly effective methodology for rapidly preparing large compound collections. souralgroup.com In this approach, simple building blocks, such as amino acids, are immobilized on a solid support and then subjected to a series of reactions to generate diverse heterocyclic scaffolds. souralgroup.com

For the creation of libraries of this compound analogs, DOS principles can be applied to generate a multitude of related structures. For example, by starting with a core scaffold related to this compound, various functional groups and side chains can be introduced to create a library of analogs. This can be achieved through a series of reactions that modify the amino group, the carboxylic acid, or the propyl side chain.

Research into the synthesis of amino acid-derived sulfamides provides an example of how structural diversity can be generated. conicet.gov.ar In these studies, the sulfamide (B24259) moiety acts as a linker to connect amino ester groups or to attach lipophilic groups, resulting in a range of compounds with varying properties. conicet.gov.ar Similarly, the synthesis of natural product analogs, such as flavones and coumarins, from common starting materials like amino dimethoxyacetophenones, demonstrates the utility of DOS in generating diverse molecular architectures. nih.gov

Table 2: Key Strategies in Diversity-Oriented Synthesis

| Strategy | Description | Reference |

|---|---|---|

| Building Block Diversity | Utilizing a wide variety of starting materials to introduce diversity. | scispace.com |

| Stereochemical Diversity | Varying the stereochemistry of the products, often through the use of chiral catalysts or starting materials. | scispace.com |

| Functional Group Diversity | Introducing a range of different functional groups into the final products. | scispace.com |

| Scaffold Diversity | Creating a collection of compounds with different molecular frameworks from a common intermediate. | scispace.com |

Advanced Analytical Characterization of 5 Amino 2 Propylpentanoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the definitive identification and characterization of 5-Amino-2-propylpentanoic acid. These techniques provide detailed information on the molecular structure, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR are critical for confirming the carbon backbone and the positions of the amino and propyl substituents.

In a typical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons in different chemical environments. For instance, the protons of the propyl chain would likely appear in the upfield region (δ 0.8–1.6 ppm), while the methylene (B1212753) protons adjacent to the amino group and the methine proton at the C2 position would be further downfield. vulcanchem.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between adjacent protons and to correlate protons with their directly attached carbon atoms, respectively. This confirms the uninterrupted chain of the pentanoic acid backbone and the attachment point of the propyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | ~10-12 | ~175-180 |

| -CH(2)- | ~2.2-2.6 | ~45-50 |

| -CH₂(3)- | ~1.4-1.7 | ~30-35 |

| -CH₂(4)- | ~1.5-1.8 | ~28-33 |

| -CH₂NH₂(5)- | ~2.8-3.1 | ~40-45 |

| Propyl-CH₂- | ~1.2-1.6 | ~34-39 |

| Propyl-CH₂- | ~1.3-1.5 | ~20-25 |

| Propyl-CH₃- | ~0.8-1.0 | ~13-15 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The theoretical monoisotopic mass of the compound (C₈H₁₇NO₂) is 159.12593 Da. HRMS can measure this mass with high precision (typically within 5 ppm), which helps to confirm the molecular formula and rule out other potential structures. vulcanchem.com

Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include the neutral loss of water (H₂O), the loss of the carboxylic acid group (-COOH), and cleavage of the propyl side chain. Analyzing these fragments allows for the unambiguous confirmation of the molecule's connectivity. This technique is a powerful tool for identifying known and unknown metabolites and impurities. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. nih.gov These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

The FTIR spectrum would prominently feature a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp, strong band for the C=O (carbonyl) stretch (around 1700-1750 cm⁻¹). researchgate.net The N-H stretching vibrations of the primary amine group would appear in the 3300-3500 cm⁻¹ region. Bending vibrations for the N-H group are also expected around 1550-1650 cm⁻¹. The C-H stretching and bending vibrations from the alkyl backbone and propyl group would be observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. researchgate.netspectroscopyonline.com Raman spectroscopy is particularly useful for observing the non-polar C-C backbone vibrations, complementing the information obtained from FTIR.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| N-H (Amine) | Stretching | 3300-3500 | Medium, Doublet |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 | Strong |

| N-H (Amine) | Bending | 1550-1650 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a molecule in the solid state. creative-biostructure.com By growing a single crystal of this compound and analyzing its X-ray diffraction pattern, it is possible to determine the precise bond lengths, bond angles, and torsional angles. nih.gov

Chromatographic Separation and Detection Methods for this compound

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Pre- and Post-Column Derivatization

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purification of amino acids. However, most amino acids, including this compound, lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors at low concentrations. axionlabs.com To overcome this, pre- or post-column derivatization is employed to attach a UV-active or fluorescent tag to the amino group. myfoodresearch.com

In pre-column derivatization, the compound is reacted with a labeling agent before injection into the HPLC system. Common derivatizing agents include phenyl isothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC). mdpi.comresearchgate.net The resulting derivatives are then separated, typically on a reversed-phase C18 column, using a gradient elution with mobile phases such as acetonitrile (B52724) and an aqueous buffer. nih.gov This approach allows for highly sensitive detection and accurate quantification of the amino acid. myfoodresearch.com Post-column derivatization involves a similar principle, but the reaction occurs after the separation on the column and before the detector.

Table 3: Common Derivatization Reagents for HPLC Analysis of Amino Acids

| Derivatizing Agent | Abbreviation | Detection Method | Typical Wavelengths (Ex/Em or λmax) |

|---|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence | 340 nm / 455 nm |

| 9-Fluorenylmethyl chloroformate | FMOC | Fluorescence | 266 nm / 305 nm |

| Phenyl isothiocyanate | PITC | UV Absorbance | 254 nm |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | UV Absorbance | 340 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acids like this compound are nonvolatile due to their zwitterionic nature at physiological pH and the presence of polar carboxyl and amino functional groups. oup.comsigmaaldrich.com Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization to increase volatility and thermal stability. oup.comsigmaaldrich.com This process involves the conversion of the polar -NH2 and -COOH groups into less polar, more volatile moieties. sigmaaldrich.com

Common derivatization strategies for amino acids fall into two main categories: silylation and acylation followed by esterification. nih.govresearchgate.net Silylation reagents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), react with active hydrogens on both the amino and carboxylic acid groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net These derivatives are known for their stability and characteristic mass spectrometric fragmentation patterns. researchgate.netsigmaaldrich.com Alternatively, a two-step derivatization can be employed, involving esterification of the carboxylic acid group (e.g., with propanol) followed by acylation of the amino group with a reagent like propyl chloroformate. nih.govlcms.cz

Once derivatized, the volatile analyte is introduced into the GC, where it is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for the compound. For TBDMS derivatives of amino acids, characteristic fragments often include losses of a methyl group (M-15), a tert-butyl group (M-57), and the entire silyl (B83357) group. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Abbreviation | Target Functional Groups | Key Advantages |

|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amino, Carboxyl, Hydroxyl | Forms stable TBDMS derivatives with characteristic fragmentation. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amino, Carboxyl, Hydroxyl | Powerful silylating agent, but derivatives can be moisture-sensitive. sigmaaldrich.com |

| Propyl Chloroformate | Amino, Carboxyl | Rapid, one-pot derivatization in aqueous media. nih.gov | |

| Pentafluoropropionic Anhydride | PFPA | Amino | Used in a two-step derivatization; produces stable, electron-capturing derivatives. acs.orgresearchgate.net |

This table is generated based on information from multiple sources. sigmaaldrich.comnih.govacs.orgresearchgate.net

Capillary Electrophoresis for Amino Acid Profiling

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of amino acids. creative-proteomics.com This technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. acs.org CE is particularly advantageous due to its minimal sample and reagent consumption, high resolving power, and rapid analysis times. creative-proteomics.com

For the analysis of this compound, several CE modes can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form, where separation occurs in a buffer-filled capillary. nih.gov As an amino acid, the charge of this compound is pH-dependent. At a low pH (below its isoelectric point), it will be positively charged and migrate towards the cathode, while at a high pH, it will be negatively charged and move towards the anode. acs.org This property allows for the optimization of separation conditions by adjusting the buffer pH.

Detection in CE can be achieved through various means. Direct UV detection is possible for amino acids with chromophores, but for many, including likely this compound, derivatization with a UV-absorbing or fluorescent tag is necessary to enhance sensitivity. creative-proteomics.comscispace.com Coupling CE with mass spectrometry (CE-MS) provides a powerful tool for identification, offering high selectivity and sensitivity without the need for derivatization in some cases. acs.orgnih.gov

A significant application of CE in amino acid analysis is chiral separation, which is crucial for determining the enantiomeric purity of a compound. acs.org This is achieved by adding a chiral selector to the background electrolyte. Common chiral selectors for amino acids include cyclodextrins, macrocyclic antibiotics, and ligand-exchange complexes. creative-proteomics.comchromatographyonline.com For a non-natural amino acid like this compound, establishing its enantiomeric composition would be a critical aspect of its characterization.

Table 2: Capillary Electrophoresis Methods for Amino Acid Analysis

| CE Method | Principle | Detection | Suitability for this compound |

|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a free solution. nih.gov | UV (with derivatization), MS | Applicable for basic profiling and separation from other charged species. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation of neutral and charged analytes using micelles as a pseudo-stationary phase. acs.org | UV, MS | Useful for separating from neutral impurities and can aid in chiral separations. |

| Chiral CE | Separation of enantiomers using a chiral selector in the background electrolyte. chromatographyonline.com | UV, MS | Essential for determining enantiomeric purity. |

This table is generated based on information from multiple sources. nih.govacs.orgchromatographyonline.com

Detailed Research Findings: The analysis of underivatized amino acids by CE-MS has been demonstrated, often using a low pH buffer to ensure all amino acids are positively charged. acs.org For this compound, a similar approach would be feasible. The use of a background electrolyte containing a chiral selector, such as a cyclodextrin (B1172386) derivative, would be the method of choice for resolving its potential enantiomers. acs.orgscientific.net The migration time would be dependent on its specific charge and hydrodynamic radius under the chosen buffer conditions.

Advanced hyphenated techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a preeminent technique for the analysis of compounds in complex mixtures due to its exceptional selectivity and sensitivity. nih.govucl.ac.uk This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

For the analysis of this compound, several LC modes can be utilized. Reversed-phase (RP) chromatography is common, but the polar nature of underivatized amino acids often necessitates the use of ion-pairing agents or derivatization. acs.orgrsc.org Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for the retention and separation of polar compounds like amino acids without derivatization. nih.gov Ion-exchange chromatography can also be employed, separating amino acids based on their charge. researchgate.net

The true power of this technique lies in the tandem mass spectrometry (MS/MS) detection. nih.gov In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound in this case). This selected ion is then fragmented in the second quadrupole (q2), a process known as collision-induced dissociation (CID). The resulting product ions are then scanned in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for the quantification of the target analyte even in the presence of co-eluting interferences. nih.gov

LC-MS/MS can be used for both underivatized and derivatized amino acids. nih.govnih.gov While derivatization can improve chromatographic retention and ionization efficiency, direct analysis of underivatized amino acids simplifies sample preparation. researchgate.netnih.gov

Table 3: LC-MS/MS Approaches for Amino Acid Analysis

| Approach | Chromatographic Mode | Key Features |

|---|---|---|

| Underivatized Analysis | HILIC, Ion-Exchange, Reversed-Phase with Ion Pairing | Simplifies sample preparation; HILIC is particularly effective for polar analytes. nih.govresearchgate.net |

| Derivatized Analysis | Reversed-Phase | Enhances retention on RP columns and can improve ionization efficiency. nih.govnih.gov |

This table is generated based on information from multiple sources. nih.govresearchgate.netnih.govnih.gov

Detailed Research Findings: In a complex biological matrix, the analysis of this compound would ideally be performed using LC-MS/MS. An underivatized approach using a HILIC column would likely provide good retention and separation from less polar matrix components. nih.gov For quantification, an isotopically labeled internal standard of this compound would be used to correct for matrix effects and variations in instrument response. The MRM transition would be established by identifying a specific precursor-product ion pair. For instance, the precursor ion would be the protonated molecule [M+H]+, and a characteristic product ion would be generated through the loss of a neutral molecule such as water or formic acid from the parent structure. This highly selective detection method would enable accurate quantification even at very low concentrations within a complex sample.

Biochemical and Cellular Interactions of 5 Amino 2 Propylpentanoic Acid

Investigation of Molecular Mechanisms within Biological Systems

The biological activity of any therapeutic agent is underpinned by its interactions with molecular components within the cell. For 5-Amino-2-propylpentanoic acid, understanding these mechanisms involves examining its recognition by enzymes, its binding to protein targets, its influence on gene expression, and its impact on critical neurotransmitter systems. Much of this understanding is built upon the extensive research conducted on valproic acid.

The metabolic fate and enzymatic interactions of this compound are presumed to follow pathways similar to its parent compound, valproic acid, though the terminal amino group introduces significant variation. Valproic acid is primarily metabolized in the liver through three main pathways: glucuronidation, β-oxidation in mitochondria, and cytochrome P450-mediated oxidation. researchgate.net For VPA to enter the mitochondrial β-oxidation pathway, it must first be activated to its coenzyme A (CoA) thioester, valproyl-CoA. This activation is catalyzed by acyl-CoA synthetases. Studies have shown that during this activation, a free valproyl-AMP intermediate is formed, which has been identified as a novel cellular metabolite of VPA. researchgate.net

The branched-chain structure of VPA leads to interactions with enzymes involved in branched-chain amino acid (BCAA) catabolism. Specifically, VPA has been shown to interfere with the activity of isovaleryl-CoA dehydrogenase (IVD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD), which are mitochondrial flavoproteins. nih.gov The formation of valproyl-CoA can lead to the inhibition of these enzymes. nih.gov

For this compound, the presence of the C5-amino group could alter its recognition by these enzymes. While the core 2-propylpentanoic acid structure is retained, the polar, charged amino group at the opposite end of the molecule may influence its binding within the active sites of acyl-CoA synthetases and dehydrogenases. Furthermore, this amino group could make the compound a substrate for other classes of enzymes, such as aminotransferases, potentially opening up metabolic pathways not available to VPA.

There is a claim from one commercial supplier that this compound acts as an inhibitor of Glutamate Decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate, with a reported IC₅₀ of 12 μM. However, this finding has not been substantiated in peer-reviewed literature and should be interpreted with caution.

The interaction of small molecules with protein targets is fundamental to their pharmacological effects. Valproic acid is known to be highly bound (around 90%) to plasma proteins, primarily albumin. nih.govresearchgate.net This binding is saturable, and at higher therapeutic concentrations, the free, pharmacologically active fraction of VPA increases significantly. nih.gov The interaction is primarily with high-affinity and low-affinity sites on albumin. drugbank.com

The primary molecular targets of VPA that are thought to mediate its therapeutic effects include enzymes in the GABA metabolic pathway and histone deacetylases (HDACs). mdpi.comnih.gov By inhibiting GABA transaminase and succinate (B1194679) semialdehyde dehydrogenase, VPA increases the levels of the inhibitory neurotransmitter GABA in the brain. drugbank.commdpi.com

For this compound, its protein binding profile is likely to differ from VPA. The addition of a positively charged amino group could either increase or decrease its affinity for albumin and other plasma proteins. Patents indicate that this compound has been used as a hapten to generate specific antibodies, which inherently confirms its ability to be recognized and bound by proteins (in this case, immunoglobulins) once conjugated to a larger carrier protein. nih.govgoogle.com

A commercial, non-peer-reviewed source has claimed that this compound binds to the GABA receptor with a Ki of 150 nM. This suggests a direct interaction with the neurotransmitter receptor itself, which would be a distinct mechanism from the enzymatic inhibition pathway of VPA. However, this data requires independent verification from scholarly research.

A significant discovery in the pharmacology of valproic acid was its activity as a histone deacetylase (HDAC) inhibitor. nih.govaacrjournals.org HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone tails, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, VPA causes hyperacetylation of histones, which relaxes chromatin structure and alters the expression of numerous genes. researchgate.netnih.gov This mechanism is believed to underlie some of VPA's anticancer and neuroprotective effects. researchgate.netnih.gov

Structure-activity relationship studies on a wide range of VPA analogs have shown a strong correlation between their ability to inhibit HDACs and their teratogenic potential. nih.govaacrjournals.org The structural requirements for HDAC inhibition by VPA analogs have been investigated, revealing that the core branched-chain fatty acid structure is crucial. aacrjournals.org

The potential for this compound to act as an HDAC inhibitor has not been specifically reported in the scientific literature. The presence of the terminal amino group could influence its ability to fit into the catalytic pocket of HDAC enzymes. Computational studies on other VPA derivatives have been used to predict their binding affinity to HDACs, and such an approach could be valuable for this compound. tandfonline.com A patent has mentioned the use of this compound in methods to induce the self-renewal of stem/progenitor cells, a process intrinsically linked to the modulation of gene expression pathways. nih.gov

Table 1: Comparative HDAC Inhibition and Biological Effects of Valproic Acid and its Analogs (Data is for Valproic Acid and its analogs; specific data for this compound is not available)

| Compound/Analog | HDAC Inhibition (IC₅₀) | Effect on Histone Acetylation | Reference |

| Valproic Acid (VPA) | ~0.4 mM | Induces hyperacetylation of H3 and H4 | nih.govaacrjournals.org |

| (S)-4-yn-VPA | More potent than VPA | Induces hyperacetylation | nih.gov |

| (R)-4-yn-VPA | Inactive | No effect | nih.gov |

| 2-ethylhexanoic acid | Similar to VPA | Induces hyperacetylation | nih.gov |

| Valpromide (VPD) | Inactive | No effect | aacrjournals.org |

The best-characterized effect of valproic acid on neurotransmitter systems is the enhancement of GABAergic inhibition. drugbank.compharmacologyeducation.org This is achieved primarily through the inhibition of GABA-degrading enzymes, which increases the concentration of GABA in the brain. mdpi.com Studies on VPA analogs have shown a strong correlation between their branched-chain structure, their ability to increase brain GABA levels, and their anticonvulsant activity. nih.govnih.gov Non-branched fatty acids are generally inactive in this regard. mdpi.comnih.gov

Given that this compound retains the critical branched-chain fatty acid structure of VPA, it is plausible that it could also modulate the GABAergic system. The aforementioned, unverified claim of direct GABA receptor binding would represent a more direct mechanism of action than that of its parent compound. Derivatives of 2-propylpentanoic acid conjugated with amino acids have been shown to enhance GABAergic transmission and possess anticonvulsant efficacy. This suggests that the presence of an amino acid-like moiety does not necessarily abolish, and may even enhance, activity within this system.

Table 2: Effects of Valproic Acid Analogs on Brain Neurotransmitter Levels and Anticonvulsant Activity (This table reflects general findings for VPA analogs; specific data for this compound is not available)

| Compound Class | Effect on Brain GABA Levels | Anticonvulsant Activity | Reference |

| Branched-chain fatty acids (like VPA) | Significant Increase | Active | nih.govnih.gov |

| Non-branched fatty acids | No change | Inactive | nih.gov |

| 2-ethylbutyric acid | No change | Active | nih.gov |

Cellular Translocation and Intracellular Fate of this compound

The cellular uptake of valproic acid is a complex process that involves more than simple passive diffusion. Its transport is pH-dependent, with uptake increasing at a more acidic extracellular pH. nih.gov This, along with inhibition by protonophores, suggests a proton-coupled transport mechanism. ku.edu Studies have identified that VPA is a substrate for monocarboxylate transporters (MCTs). nih.govku.edu In some cell types, its transport is also sodium-dependent, implicating the involvement of sodium-coupled monocarboxylate transporters (SMCTs). nih.gov

The introduction of a terminal amino group in this compound makes it an amino acid. This structural feature opens the possibility that it could be a substrate for various amino acid transporters, which are a large family of solute carriers (SLCs). For instance, researchers have designed prodrugs of VPA by conjugating it with amino acids like phenylalanine to hijack the Large Amino Acid Transporter 1 (LAT1) for improved delivery across the blood-brain barrier. acs.org Other amino acid transporters, such as SLC6A14, are also targeted for drug delivery. mdpi.com

Therefore, it is highly probable that this compound utilizes different, or additional, transporter systems compared to VPA. Its uptake could be mediated by transporters for neutral or basic amino acids, depending on the pKa of its amino and carboxyl groups. This would represent a significant divergence from the MCT- and SMCT-mediated transport of its parent compound and would have profound implications for its tissue distribution and cellular accumulation.

Intracellular Localization and Compartmentalization of the Chemical Compound

The intracellular journey of this compound, a derivative of the branched-chain fatty acid valproic acid (VPA), reveals a predominant localization within the cytosol. nih.gov This cytosolic accumulation is consistent with its known intracellular targets and effects on various signaling pathways. nih.gov While some therapeutic activities of VPA have been suggested to occur at the cell membrane, evidence points towards its primary actions taking place within the cell's interior. nih.gov

Studies utilizing radiolabeled VPA have demonstrated a dose-dependent uptake into cells, characterized by an initial rapid diffusion phase followed by a more sustained active transport phase. nih.gov This suggests that while passive diffusion across the cell membrane occurs, specific transport mechanisms may also contribute to its intracellular accumulation. The uptake process tends to slow considerably after approximately 30 minutes. nih.gov

Once inside the cell, VPA and its derivatives are believed to remain largely unbound, free to interact with various intracellular components. nih.gov This is crucial for its widely reported effects on pathways such as inositol (B14025) signaling and mitogen-activated protein kinase (MAPK) signaling. nih.gov Furthermore, the subcellular localization of VPA has been linked to its influence on the nuclear translocation of proteins like RelA/p65. Treatment with VPA has been observed to lead to the cytoplasmic retention of this protein, suggesting an impact on nucleocytoplasmic shuttling. springermedizin.de

Investigation of this compound within Cell-Penetrating Peptide Systems

The field of drug delivery has seen significant interest in cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules. d-nb.infomdpi.commdpi.com These peptides, typically 5 to 40 amino acids in length, offer a promising strategy for enhancing the intracellular delivery of therapeutic agents. mdpi.comgoogle.com

While direct studies on the conjugation of this compound with CPPs are not extensively detailed in the available literature, the principles of CPP-mediated delivery are highly relevant. CPPs can be used to transport a wide array of substances, including small molecules, across the cell membrane. mdpi.com The mechanism of translocation is not fully understood but is thought to involve direct penetration of the membrane, endocytosis, or the formation of transient structures. google.com

The design of CPPs often involves incorporating positively charged amino acids, such as arginine and lysine, which interact with the negatively charged components of the cell membrane. mdpi.comacademie-sciences.fr Given that this compound is a small molecule, its conjugation to a CPP could potentially enhance its cellular uptake and intracellular concentration, thereby potentially augmenting its biological effects. The development of such conjugates would fall under the broader strategy of using CPPs as vectors for delivering therapeutic molecules. mdpi.com

Metabolic Pathways Involving this compound

The metabolism of this compound is intrinsically linked to that of its parent compound, valproic acid (VPA). VPA undergoes extensive hepatic biotransformation through three primary pathways: glucuronidation, β-oxidation, and cytochrome P450 (CYP450)-mediated oxidation. researchgate.netoup.com

Catabolism and Anabolism of the Chemical Compound within Biological Systems

Catabolism: The breakdown of VPA and its derivatives primarily occurs in the liver. researchgate.net The β-oxidation pathway, which is also responsible for the breakdown of fatty acids, plays a significant role in the catabolism of VPA. researchgate.netresearchgate.net This process occurs within the mitochondria. researchgate.netresearchgate.net Additionally, CYP450 enzymes catalyze the oxidation of VPA, leading to various hydroxylated and unsaturated metabolites. researchgate.netoup.com

Anabolism: The anabolic pathways involving this compound are less defined. However, the formation of conjugates with endogenous molecules like amino acids and glucuronic acid represents a form of anabolic processing. researchgate.netwiley.com These conjugation reactions are a key part of the body's mechanism for detoxifying and eliminating xenobiotic compounds. wiley.com

Formation of Conjugates and Metabolites of this compound (e.g., glucuronidation, amino acid conjugates)

A significant metabolic fate of VPA and its derivatives is conjugation with other molecules, which facilitates their excretion. researchgate.netwiley.com

Glucuronidation: This is a major metabolic pathway for VPA, catalyzed by UDP-glucuronyl transferases (UGTs). researchgate.netresearchgate.net The process involves the attachment of a glucuronic acid moiety to the VPA molecule, forming a more water-soluble conjugate (VPA-glucuronide) that can be readily excreted in the urine. researchgate.net

Amino Acid Conjugates: VPA can also be conjugated with amino acids. wiley.comekb.eg This biotransformation pathway involves two key mitochondrial enzymatic steps: the formation of a reactive xenobiotic-CoA thioester intermediate, and the subsequent transfer of the activated acyl group to an amino acid. wiley.com Glycine (B1666218) is a principal amino acid involved in this conjugation process in humans. researchgate.net The formation of these amino acid conjugates represents a novel route for the metabolism of certain xenobiotic carboxylic acids. wiley.com

Other Metabolites: The metabolism of VPA is complex and can lead to the formation of over 50 different metabolites. nih.gov These include hydroxylated derivatives such as 3-OH-VPA, 4-OH-VPA, and 5-OH-VPA, which are formed through the action of cytochrome P450 enzymes. oup.com Further oxidation can lead to the formation of keto metabolites like 4-keto-VPA. oup.comhmdb.ca Unsaturated metabolites, such as 2-ene-VPA and 4-ene-VPA, are also produced. oup.com

Below is a table summarizing some of the key metabolites of Valproic Acid:

| Metabolite Name | Abbreviation | Formation Pathway |

| Valproic acid glucuronide | VPA-G | Glucuronidation |

| 3-hydroxy-2-propylpentanoic acid | 3-OH-VPA | Cytochrome P450 Oxidation |

| 4-hydroxy-2-propylpentanoic acid | 4-OH-VPA | Cytochrome P450 Oxidation |

| 5-hydroxy-2-propylpentanoic acid | 5-OH-VPA | Cytochrome P450 Oxidation |

| 4-oxo-2-propylpentanoic acid | 4-keto-VPA | Oxidation of hydroxylated metabolites |

| (E)-2-propylpent-2-enoic acid | (E)-2-ene-VPA | β-oxidation |

| 2-propylpent-4-enoic acid | 4-ene-VPA | Cytochrome P450 desaturation |

Interplay with Branched-Chain Amino Acid Metabolism and Related Biochemical Cycles

There is a significant interplay between the metabolism of VPA and that of branched-chain amino acids (BCAAs), namely leucine (B10760876), isoleucine, and valine. nih.gov This interaction is due to the structural similarity between VPA and the intermediates of BCAA catabolism. nih.gov

VPA and its metabolites can utilize key enzymes involved in the BCAA degradation pathways for their own oxidation. nih.gov This can lead to an inhibition of BCAA metabolism, resulting in increased serum levels and urinary excretion of BCAAs and their intermediates in individuals undergoing VPA therapy. nih.gov

The enzymes isovaleryl-CoA dehydrogenase (IVD), short/branched-chain acyl-CoA dehydrogenase (SBCAD), and isobutyryl-CoA dehydrogenase (IBD) are involved in the breakdown of leucine, isoleucine, and valine, respectively. nih.gov In vitro studies have shown that VPA can affect the activity of these enzymes. nih.gov The competition for these enzymes can disrupt the normal flow of BCAA metabolism. nih.gov

Furthermore, the metabolism of VPA can impact other biochemical cycles. For instance, the formation of VPA-CoA thioesters can potentially perturb mitochondrial function if these intermediates are not efficiently cleared through conjugation or further metabolism. researchgate.net The interaction with BCAA metabolism also has implications for pathways that are influenced by BCAA levels, such as the mTOR signaling pathway, which plays a role in muscle protein synthesis and cell growth. mdpi.com

Structure Activity Relationship Sar Studies of 5 Amino 2 Propylpentanoic Acid Analogs

Design Principles for 5-Amino-2-propylpentanoic acid Analogs to Probe Specific Interactions

The design of analogs of this compound is guided by principles aimed at understanding and enhancing interactions with biological targets. Key considerations include the roles of the carboxylic acid, the amino group, and the alkyl substituent.

The Carboxylic Acid Moiety : This group is often crucial for binding to target proteins, frequently forming ionic interactions or hydrogen bonds with residues in the active site. For instance, in the context of histone deacetylase (HDAC) inhibition, a known target of the related compound valproic acid, the carboxylate group acts as a zinc-binding group, chelating the zinc ion in the catalytic site. nih.gov Analogs are therefore designed to explore the importance of this interaction by esterification or replacement with other acidic bioisosteres.

The Amino Group : The position and nature of the amino group are critical determinants of activity and selectivity. The introduction of an amino group can facilitate new hydrogen bonding interactions, alter the compound's pKa, and influence its pharmacokinetic properties. For example, in the synthesis of amino analogs of valproic acid, the position of the amino group (e.g., at the 3-, 4-, or 5-position) has been shown to significantly impact anticonvulsant activity. nih.gov The design of analogs often involves varying the position of the amino group along the pentanoic acid chain to probe the topology of the binding pocket.

The Propyl Group and Lipophilicity : The alkyl chains, such as the propyl group at the C2 position, contribute to the lipophilicity of the molecule, which can be critical for membrane permeability and interaction with hydrophobic pockets in the target protein. Studies on unsaturated analogs of valproic acid have demonstrated a high correlation between anticonvulsant potency and lipophilicity, suggesting the importance of hydrophobic interactions. nih.gov Design principles for analogs often involve modifying the length and branching of this alkyl chain to optimize these hydrophobic interactions.

Systematic Chemical Modifications and Mutagenesis Strategies for SAR Elucidation

Systematic chemical modifications are essential for elucidating the SAR of this compound analogs. These modifications can be categorized based on the part of the molecule being altered.

Modifications of the Carboxylic Acid : Esterification of the carboxylic acid can be used to probe the necessity of the free carboxylate for activity. If the ester prodrug is active, it suggests that the carboxylate may be important for binding, and the ester is likely hydrolyzed in vivo. Replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or hydroxamic acids, can also provide insights into the binding mode.

Modification of the Amino Group : The primary amino group can be N-alkylated or N-acylated to explore the steric and electronic requirements of the binding site. For example, converting the primary amine to a secondary or tertiary amine can determine if the hydrogen bond donating capacity of the NH2 group is essential.

Modification of the Alkyl Chain : The propyl group at the C2 position can be varied in length (e.g., ethyl, butyl) or branching to modulate lipophilicity and steric bulk. Introducing unsaturation or cyclic structures into the side chain can also provide information on the conformational requirements of the binding pocket. nih.gov

The following table summarizes the impact of systematic modifications on the activity of related valproic acid analogs, which can be extrapolated to hypothesize the SAR for this compound.

| Modification | Position | Analog Series | Observed Effect on Activity | Reference |

| Introduction of Amino Group | C4 | 4-amino-VPA | Active in subcutaneous pentylenetetrazol (scMet) evaluation at 30 mg/kg, but also showed high toxicity at 300 mg/kg. | nih.gov |

| Introduction of Amino Group | C3 | 3-amino-VPA | Inactive in subcutaneous pentylenetetrazol (scMet) evaluation. | nih.gov |

| Introduction of Unsaturation | C2-C3 | 2-ene VPA | Shares pharmacological properties with VPA but with potentially reduced toxicity. | nih.gov |

| Variation of Alkyl Chain | C2 | Branched analogs of VPA | Branched structure is essential for anticonvulsant activity. | mdpi.com |

Mutagenesis studies on the target protein, where amino acid residues in the putative binding site are systematically replaced, can complement these chemical modification strategies. By identifying key residues that interact with the ligand, mutagenesis can validate binding poses predicted by computational models and provide a more detailed understanding of the molecular basis of activity.

Computational Modeling and Theoretical Studies for Predicting and Rationalizing Activity

Computational modeling plays a pivotal role in predicting the biological activity of this compound analogs and rationalizing their SAR.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, docking studies can be performed on relevant targets, such as HDAC8, to understand their binding modes. For instance, docking studies of aryl-VPA derivatives with HDAC8 have identified key π-π stacking and hydrogen bonding interactions. nih.gov These studies can predict how different substitutions on the this compound scaffold might affect binding affinity.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time. MD simulations provide insights into the conformational changes that may occur upon ligand binding and can help to refine the binding poses predicted by docking. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate the electronic properties of this compound and its analogs. These properties, including molecular electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and partial atomic charges, can help to explain the reactivity and intermolecular interactions of the compounds. For example, the electrostatic potential map can indicate which parts of the molecule are likely to engage in electrostatic interactions with the receptor.

The biological activity of a flexible molecule like this compound is dependent on its conformation when it binds to its receptor. Conformational analysis aims to identify the low-energy, biologically active conformation. This can be achieved through computational methods that systematically or randomly sample the conformational space of the molecule. Understanding the preferred conformations of different analogs can help to explain differences in their biological activities and guide the design of new, more rigid analogs that are pre-organized in the bioactive conformation. For instance, computational studies on VPA binding to HDAC have shown that the molecule undergoes significant conformational changes to fit into the binding site. researchgate.net

Emerging Research Directions and Advanced Applications of 5 Amino 2 Propylpentanoic Acid

Incorporation of 5-Amino-2-propylpentanoic acid into Protein Engineering and Genetic Code Expansion

The ability to move beyond the canonical 20 amino acids and incorporate novel building blocks like this compound into proteins is a cornerstone of modern protein engineering. nih.govcore.ac.uk This process, known as genetic code expansion (GCE), allows for the site-specific insertion of unnatural amino acids (UAAs) with unique functionalities directly into a protein's sequence during translation. nih.gov This powerful technique opens up possibilities for creating proteins with enhanced or entirely new properties. nih.gov

Development of Orthogonal Translation Systems for Site-Specific Incorporation

The site-specific incorporation of a UAA requires an orthogonal translation system (OTS). An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) that function independently of the host cell's native translational machinery. plos.org This engineered pair is designed to uniquely recognize the UAA and a specific, often reassigned, codon in the messenger RNA (mRNA).

The most common strategy involves repurposing a stop codon, such as the amber codon (UAG). nih.gov A new method has been developed that makes it possible to site-specifically incorporate unnatural amino acids into proteins. nih.gov This involves using a chemically acylated suppressor tRNA that inserts the amino acid in response to a stop codon substituted for the codon of the residue of interest. nih.gov For an aliphatic amino acid like this compound, an orthogonal synthetase would need to be evolved to specifically recognize its distinct side chain while discriminating against all endogenous amino acids.

Table 1: Key Components of a Hypothetical Orthogonal Translation System for this compound

| Component | Description | Role in UAA Incorporation |

| Orthogonal aaRS | An aminoacyl-tRNA synthetase engineered to specifically bind this compound and its cognate orthogonal tRNA. It must not recognize any of the 20 canonical amino acids. | Catalyzes the attachment (charging) of this compound to the orthogonal tRNA. |

| Orthogonal tRNA | A tRNA, often a suppressor tRNA (e.g., tRNAPyl or tRNATyr), with an anticodon that recognizes a reassigned codon (e.g., the UAG amber stop codon). It is not recognized by any of the host's native synthetases. | Delivers the UAA to the ribosome for incorporation into the growing polypeptide chain at the specified site. |

| Target Gene | The gene of the protein to be modified, containing a codon (e.g., TAG) at the desired position for UAA insertion. | Provides the template mRNA that directs the synthesis of the protein with the site-specifically incorporated UAA. |

| UAA Supply | This compound must be supplied to the expression system, as it is not naturally synthesized by the host organism. | Serves as the substrate for the orthogonal aaRS. |

This table is a hypothetical representation based on established principles of orthogonal translation systems.

Engineering Novel Protein Functions and Structures with this compound

The incorporation of UAAs can dramatically expand the chemical diversity available to proteins, enabling the engineering of novel functions. springernature.com The aliphatic and bulky nature of the 2-propylpentanoic acid side chain could be used to probe or modify protein structure and function in several ways. For instance, its incorporation could be used to introduce steric bulk into an enzyme's active site to alter substrate specificity or to study protein folding and stability.

While direct examples for this compound are unavailable, other UAAs have been used to achieve remarkable results. For example, the incorporation of photocrosslinking amino acids like p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzF) allows for the mapping of protein-protein interactions in living cells. plos.org

Table 2: Examples of Unnatural Amino Acids and Their Engineered Protein Functions

| Unnatural Amino Acid | Introduced Functionality | Application Example |

| p-Benzoyl-L-phenylalanine (pBpa) | UV-activatable photocrosslinking | Trapping transient protein-protein interactions. plos.org |

| p-Azido-L-phenylalanine (pAzF) | Photocrosslinking and bio-orthogonal ligation | Probing protein interactions and labeling proteins via "click chemistry". plos.org |

| O-methyl-L-tyrosine | Modified hydrogen bonding capacity | Probing the role of hydroxyl groups in enzyme catalysis. |

| Acetyl-L-lysine | Mimicking post-translational modification | Studying the functional consequences of protein acetylation. |

This table illustrates the potential of UAA incorporation by showing examples of other well-studied unnatural amino acids.

Utilization in Bio-orthogonal Chemistry and Bioconjugation Methodologies

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This field has revolutionized the ability to label and study biomolecules in their natural environment. nih.gov To be utilized in this context, a UAA must contain a "chemical handle"—a functional group that is inert to biological molecules but can react specifically with an externally supplied probe.

While the native structure of this compound lacks a typical bio-orthogonal handle, it could be derivatized. For example, a version could be synthesized containing an azide (B81097) or alkyne group. Once incorporated into a protein, this handle would allow for highly specific modification using bio-orthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.org Such strategies are used to attach probes for fluorescence imaging, drugs for targeted delivery, or other molecules to impart novel functions. uochb.cz

Role as a Biochemical Probe for Studying Enzyme Mechanisms and Molecular Recognition

Non-canonical amino acids are invaluable tools for studying how enzymes work and how molecules recognize each other. thno.org By replacing a natural amino acid with a carefully designed analog, researchers can probe specific interactions and catalytic steps.

The structure of this compound makes it a potential probe for enzymes that recognize or process aliphatic amino acids like leucine (B10760876) or valine. For example, leucine aminopeptidases (LAPs) are enzymes that cleave leucine residues from the N-terminus of peptides. thno.org Incorporating an analog like this compound near a cleavage site could help elucidate the steric and electronic requirements of the enzyme's active site.

Furthermore, UAAs can be designed with spectroscopic handles. For example, fluorine atoms can be incorporated into an amino acid's side chain to serve as a sensitive probe for NMR spectroscopy, allowing for the study of protein conformational changes upon ligand binding. A fluorinated derivative of this compound could theoretically serve a similar purpose. Molecular probes can also be designed with "turn-on" capabilities, where a fluorescent signal is activated only upon cleavage by a specific enzyme. mdpi.com

Table 3: Methodologies for Probing Enzyme Function with Amino Acid Analogs

| Probing Strategy | Description | Example Application |

| Spectroscopic Probes | Incorporation of an amino acid with unique spectroscopic properties (e.g., containing fluorine for 19F-NMR or a fluorescent group). | Monitoring conformational changes in real-time. |

| Mechanism-Based Inhibition | Using an amino acid analog that can trap a catalytic intermediate, forming a stable covalent bond with the enzyme. | Elucidating multi-step reaction mechanisms. |

| Steric/Electronic Probing | Systematically altering the size, shape, or electronic properties of an amino acid side chain to map the binding pocket of an enzyme. | Determining the structural basis of substrate specificity. |

| FRET Probes | Incorporating a fluorophore/quencher pair flanking an enzyme cleavage site to monitor activity through Förster Resonance Energy Transfer. nih.gov | Developing high-throughput screens for enzyme inhibitors. nih.gov |

Future Perspectives on the Synthesis and Biological Exploration of Unique Amino Acid Scaffolds

The future of protein engineering and chemical biology lies in the continued expansion of the genetic alphabet. core.ac.uk A primary goal is the development of robust synthetic routes to create an even wider variety of unique amino acid scaffolds. springernature.comgoogle.com This includes amino acids with novel reactive groups, photo-responsive elements, and complex stereochemistry. The synthesis and incorporation of α,α-dialkylated amino acids, for example, can be used to introduce conformational rigidity into a peptide backbone. core.ac.uk

The exploration of these new building blocks will provide deeper insights into fundamental biological processes and enable the creation of next-generation protein therapeutics, biomaterials, and biocatalysts. While research on this compound itself is in its nascent stages, the principles outlined here provide a clear roadmap for how such a unique scaffold could be leveraged. The development of efficient synthetic methods for this and other novel amino acids, coupled with the evolution of highly specific orthogonal translation systems, will continue to push the boundaries of what is possible in the study and engineering of proteins. rsc.org

Q & A

Q. What experimental designs are recommended for long-term stability studies of this compound in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.